5-Bromopyrazolo[1,5-A]pyridin-2-amine
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Overview
Description
5-Bromopyrazolo[1,5-A]pyridin-2-amine is a heterocyclic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a bromine atom at the 5-position and an amino group at the 2-position . It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrazolo[1,5-A]pyridin-2-amine typically involves the cyclocondensation of 3-aminopyrazole with 2-bromo-3-pyridinecarboxaldehyde under acidic conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is heated to reflux for several hours, followed by cooling and purification of the product by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrazolo[1,5-A]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups, such as alkyl, aryl, or amino groups, using appropriate reagents and conditions.
Oxidation Reactions: The amino group at the 2-position can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or hydrazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and amines, with catalysts such as palladium or copper salts.
Oxidation Reactions: Reagents such as hydrogen peroxide, nitric acid, or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazolo[1,5-A]pyridines with various functional groups.
Oxidation Reactions: Formation of nitro or nitroso derivatives.
Reduction Reactions: Formation of corresponding amines or hydrazines.
Scientific Research Applications
5-Bromopyrazolo[1,5-A]pyridin-2-amine is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 5-Bromopyrazolo[1,5-A]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidine: Similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-A]pyridine: Lacks the bromine atom and amino group present in 5-Bromopyrazolo[1,5-A]pyridin-2-amine.
Uniqueness
This compound is unique due to the presence of both a bromine atom and an amino group, which confer distinct chemical reactivity and biological activity . These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable tool in scientific research .
Properties
IUPAC Name |
5-bromopyrazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-11-6(3-5)4-7(9)10-11/h1-4H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGPEJCSWSCPAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)N)C=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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